molecular formula C19H21NO2 B1307365 Ethyl 1-benzhydrylazetidine-3-carboxylate CAS No. 887591-82-4

Ethyl 1-benzhydrylazetidine-3-carboxylate

Cat. No. B1307365
M. Wt: 295.4 g/mol
InChI Key: BSXVAZZGSMOSNR-UHFFFAOYSA-N
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Description

Ethyl 1-benzhydrylazetidine-3-carboxylate is a chemical compound with the CAS Number: 887591-82-4 . It has a molecular weight of 295.38 . The IUPAC name for this compound is ethyl 1-benzhydryl-3-azetidinecarboxylate .


Molecular Structure Analysis

The InChI code for Ethyl 1-benzhydrylazetidine-3-carboxylate is 1S/C19H21NO2/c1-2-22-19(21)17-13-20(14-17)18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17-18H,2,13-14H2,1H3 . This code provides a specific representation of the molecular structure.


Physical And Chemical Properties Analysis

Ethyl 1-benzhydrylazetidine-3-carboxylate is a solid substance . It should be stored sealed in dry conditions at 2-8°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Ethyl 1-benzhydrylazetidine-3-carboxylate has been explored in the synthesis of various complex molecules and as an intermediate in organic reactions. For example, it's used in the synthesis of tripodal pseudopeptides, which form coordination polymers with zinc salts, demonstrating potential in modeling enzymatic functions like those of carbonic anhydrase (Gelinsky, Vogler, & Vahrenkamp, 2002).
  • Another application involves its use in a novel enzymatic route for kinetic resolution, showcasing its role in producing enantiomerically pure compounds, which is crucial in drug synthesis (Kasture, Varma, Kalkote, Nene, & Kulkarni, 2005).
  • Research also details a streamlined process for the synthesis of 3-amino-1-benzhydrylazetidine, further illustrating the chemical versatility and applicability of ethyl 1-benzhydrylazetidine-3-carboxylate in synthesizing amines, which are pivotal in medicinal chemistry (Li, Witt, Brandt, & Whritenour, 2006).

Medicinal Chemistry Applications

  • In the realm of medicinal chemistry, derivatives of ethyl 1-benzhydrylazetidine-3-carboxylate have been synthesized and evaluated for their biological activities. For instance, novel ethyl 2-amino-6-ferrocenyl-1,6-dihydropyrimidine-5-carboxylates and related compounds have been studied for their in vitro antitumor activity, demonstrating specificity towards certain cancer cells (Klimova, García, Klimova, Apan, López, Flores‐Álamo, & Martínez García, 2012).
  • Another study focused on the synthesis and biological evaluation of compounds based on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate for their apoptosis-inducing potential in breast cancer, which emphasizes the significance of ethyl 1-benzhydrylazetidine-3-carboxylate derivatives in developing new therapeutic agents (Gad, Nafie, Eltamany, Hammad, Barakat, & Boraei, 2020).

Material Science Applications

  • Ethyl 1-benzhydrylazetidine-3-carboxylate derivatives have also been investigated for their potential applications in material sciences, such as in the design and fabrication of organic photodiodes. This application demonstrates the compound's relevance beyond traditional organic synthesis and medicinal chemistry, showcasing its versatility in materials science (Elkanzi, Farag, Roushdy, & Mansour, 2020).

Safety And Hazards

The compound has been classified with the signal word “Warning” and has the following hazard statements: H302-H315-H319-H335 . The precautionary statements associated with it are P261-P280-P301+P312-P302+P352-P305+P351+P338 .

properties

IUPAC Name

ethyl 1-benzhydrylazetidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-2-22-19(21)17-13-20(14-17)18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17-18H,2,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSXVAZZGSMOSNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10391219
Record name Ethyl 1-benzhydrylazetidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10391219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-benzhydrylazetidine-3-carboxylate

CAS RN

887591-82-4
Record name Ethyl 1-benzhydrylazetidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10391219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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